molecular formula C13H12BrNO3 B3046059 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1189107-52-5

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B3046059
CAS No.: 1189107-52-5
M. Wt: 310.14
InChI Key: HNKBNGWIOXRRSV-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H12BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the bromination of 4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 7-Chloro-8-methylquinoline-3-carboxylic acid

Uniqueness

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKBNGWIOXRRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670926
Record name Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-52-5
Record name Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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